Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate
Description
Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate is a carbamate derivative featuring a furan-2-yl ring, a methoxyethyl chain, and an ethyl carbamate group. Carbamates are widely studied for their roles in medicinal chemistry, agrochemicals, and material science due to their stability, bioavailability, and tunable reactivity . The furan ring in this compound may confer unique electronic and steric properties, while the methoxyethyl group could influence solubility and metabolic pathways .
Properties
IUPAC Name |
ethyl N-[2-(furan-2-yl)-2-methoxyethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-3-14-10(12)11-7-9(13-2)8-5-4-6-15-8/h4-6,9H,3,7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMCKGATADPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C1=CC=CO1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the reaction of 2-furylcarbinol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. The choice of raw materials and solvents is also crucial to ensure sustainability and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furanones or other oxygenated furans.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The furan ring and carbamate group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Furan Substituent Positions
- Ethyl (2-(furan-3-yl)ethyl)carbamate (CAS 137267-49-3): Structure: Differs by the position of the furan substituent (3-yl vs. 2-yl). Molecular Formula: C₉H₁₃NO₃ (identical to the target compound).
Carbamates with Aromatic Ether Groups
- Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate): Application: Used as a pesticide due to its phenoxyphenoxy group, which enhances lipid membrane penetration .
Carbamates with Methoxyethyl Chains
- Methyl N-(2-methoxyethyl)carbamate: Structure: Lacks the furan ring and uses a methyl carbamate group instead of ethyl. Stability: Stable under recommended storage conditions, suggesting that the methoxyethyl group contributes to chemical inertness .
Fluorinated and Nitro-Substituted Carbamates
- Methyl (2-fluoro-2,2-dinitroethyl)carbamate: Reactivity: The fluorine and nitro groups increase electrophilicity, making it reactive under acidic or basic conditions.
Antioxidative Carbamate Derivatives
- 2-[4-Butyl-5-(4-hydroxyphenyl)tetrahydro-3-furanyl]ethyl 4-hydroxybenzoate: Activity: Exhibits superior antioxidative activity compared to analogs with methoxyethyl groups, emphasizing the role of hydroxyl groups in radical scavenging .
Data Table: Key Properties of Selected Carbamates
Research Findings and Implications
- Substituent Position : The position of the furan substituent (2-yl vs. 3-yl) significantly impacts molecular interactions. For example, furan-2-yl derivatives may exhibit stronger hydrogen bonding compared to 3-yl analogs .
- Functional Group Effects : Methoxyethyl groups enhance solubility but may reduce antioxidative efficacy compared to hydroxylated analogs .
- Toxicity and Stability : Ethyl carbamates generally show better metabolic stability than methyl derivatives, but substituents like nitro or fluoro groups introduce reactivity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
